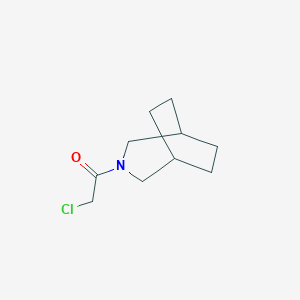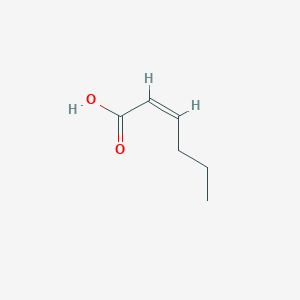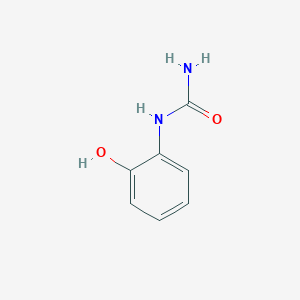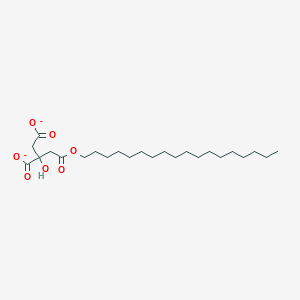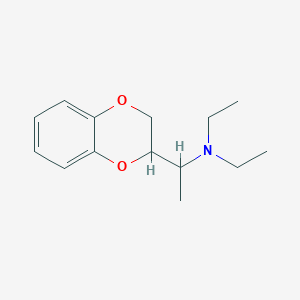
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine, commonly known as MDMA, is a psychoactive drug that has gained popularity as a recreational drug due to its euphoric and empathogenic effects. However, MDMA has also been the subject of scientific research due to its potential therapeutic applications in the treatment of mental health disorders such as post-traumatic stress disorder (PTSD).
Mechanism of Action
MDMA works by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This results in increased feelings of euphoria, empathy, and emotional openness. MDMA also has an effect on certain receptors in the brain, including the 5-HT2A and 5-HT2C receptors, which are involved in regulating mood and anxiety.
Biochemical and Physiological Effects:
MDMA has a number of biochemical and physiological effects on the body, including increased heart rate, blood pressure, and body temperature. It also causes the release of hormones such as oxytocin, which is involved in social bonding and trust. In addition, MDMA has been shown to increase activity in certain areas of the brain, including the amygdala and prefrontal cortex, which are involved in emotional processing and regulation.
Advantages and Limitations for Lab Experiments
MDMA has several advantages for use in scientific research, including its ability to enhance empathy and emotional openness, which can be useful in therapeutic settings. However, there are also limitations to its use, including the potential for abuse and the fact that it can be difficult to control the dosage and purity of the drug.
Future Directions
There are several potential future directions for research on MDMA. One area of interest is the use of MDMA-assisted psychotherapy for the treatment of other mental health disorders, such as anxiety and depression. Another area of interest is the development of new drugs that have similar effects to MDMA but with fewer side effects and less potential for abuse. Finally, there is also interest in studying the long-term effects of MDMA use, particularly in terms of its impact on brain function and mental health.
Synthesis Methods
MDMA is synthesized from safrole, a natural substance found in certain plants, through a multi-step chemical process that involves several reagents and catalysts. The synthesis of MDMA is complex and requires expertise in organic chemistry.
Scientific Research Applications
MDMA has been the subject of numerous scientific studies due to its potential therapeutic applications. In recent years, there has been growing interest in the use of MDMA-assisted psychotherapy for the treatment of N,N-Diethyl-alpha-methyl-1,4-benzodioxane-2-methanamine. Studies have shown that MDMA can enhance the therapeutic process by increasing empathy, reducing fear and defensiveness, and promoting emotional openness.
properties
CAS RN |
1457-20-1 |
|---|---|
Molecular Formula |
C14H21NO2 |
Molecular Weight |
235.32 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C14H21NO2/c1-4-15(5-2)11(3)14-10-16-12-8-6-7-9-13(12)17-14/h6-9,11,14H,4-5,10H2,1-3H3 |
InChI Key |
UZMHRXRCOWWOQJ-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(C)C1COC2=CC=CC=C2O1 |
Canonical SMILES |
CCN(CC)CCC1COC2=CC=CC=C2O1 |
synonyms |
N,N-Diethyl-α-methyl-1,4-benzodioxane-2-methanamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




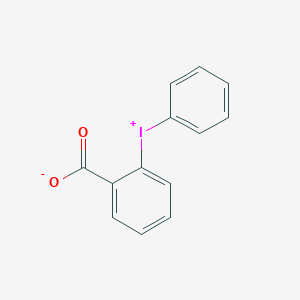
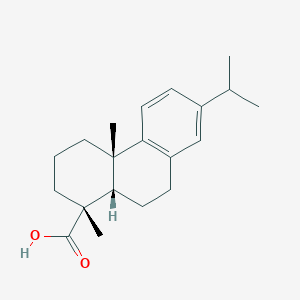

![3H-Indol-3-one, 5-bromo-2-(9-chloro-3-oxonaphtho[1,2-b]thien-2(3H)-ylidene)-1,2-dihydro-](/img/structure/B74306.png)

